molecular formula C10H8BrN3O3 B1401426 Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate CAS No. 1098588-16-9

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B1401426
CAS No.: 1098588-16-9
M. Wt: 298.09 g/mol
InChI Key: OZAVEYRXDQJYHT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core

Scientific Research Applications

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and functional groups. Some pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties . They may work by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for research on this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . More studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate typically involves the bromination of a pyrido[3,2-d]pyrimidine derivative followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of amino or thio derivatives.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
  • Ethyl 2-iodo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
  • Ethyl 2-fluoro-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

Uniqueness

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAVEYRXDQJYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CN=C(N=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743561
Record name Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098588-16-9
Record name Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
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Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate

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